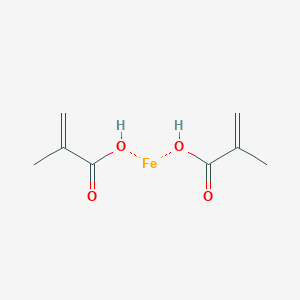![molecular formula C14H14F3NO4 B011510 Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate CAS No. 100501-60-8](/img/structure/B11510.png)
Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate is a chemical compound with the molecular formula C14H14F3NO4 and a molecular weight of 317.26 g/mol . It falls under the category of esters and is commonly used in proteomics research . The compound’s structure consists of a malonate backbone with a trifluorophenylamino group attached to one of the ethyl groups.
Synthesis Analysis
The synthesis of Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate involves the condensation of malonic ester with an appropriate amine (in this case, the trifluorophenylamine). The reaction typically occurs under basic conditions, resulting in the formation of the desired product. Detailed synthetic routes and optimization strategies can be found in relevant literature .
Molecular Structure Analysis
The compound’s molecular structure comprises two ethyl ester groups connected by a malonate moiety. The trifluorophenylamino group is attached to one of the ethyl groups. The presence of fluorine atoms in the phenyl ring contributes to its unique properties. Researchers have characterized this structure using techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry .
Applications De Recherche Scientifique
Proteomics Research
“Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein expression, the identification of protein complexes, or the analysis of protein-protein interactions.
Synthesis of Bioactive Compounds
This compound is typically employed as intermediates or precursors to produce further bioactive compounds . Bioactive compounds have actions in the body and can be used in the development of pharmaceuticals and supplements.
Antifungal Agents
“Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate” has shown promising results as an antifungal agent against Fusarium oxysporum , a devastating plant pathogen. This could lead to the development of new treatments for fungal infections in plants.
Inhibitor of Mycelial Growth
This compound has been found to inhibit mycelial growth in Fusarium oxysporum . Mycelium is the vegetative part of a fungus, and inhibiting its growth can help control fungal infections.
Development of New Antifungal Agents
Given the promising results of this compound as an antifungal agent, it could be used as a basis for the development of new antifungal agents . This could be particularly useful given the increasing resistance of many fungi to existing treatments.
Study of Side Reactions in Chemical Synthesis
“Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate” has been observed as a side-product in the synthesis of polysubstituted-2-pyridones . Studying these side reactions can provide valuable insights into the chemical synthesis process and help improve the efficiency and yield of desired products.
Mécanisme D'action
Target of Action
It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
b. brucei , suggesting that it may affect pathways related to this organism.
Pharmacokinetics
It is mentioned that the compound has improved metabolic stability , which could impact its bioavailability.
Result of Action
b. brucei , suggesting that it may have antitrypanosomal effects.
Propriétés
IUPAC Name |
diethyl 2-[(2,3,4-trifluoroanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4/c1-3-21-13(19)8(14(20)22-4-2)7-18-10-6-5-9(15)11(16)12(10)17/h5-7,18H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWGDSAIUPPJIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159868 |
Source


|
| Record name | 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl {[(2,3,4-trifluorophenyl)amino]-methylene}malonate | |
CAS RN |
100501-60-8 |
Source


|
| Record name | 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100501-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

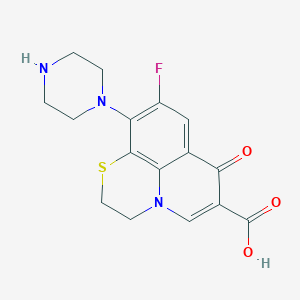
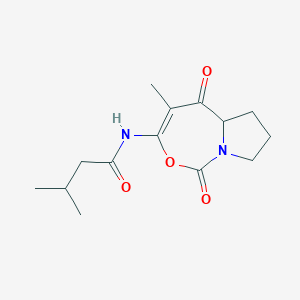




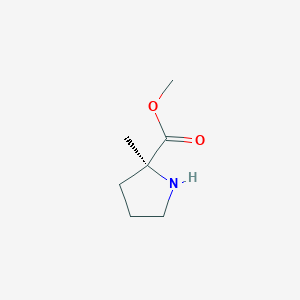
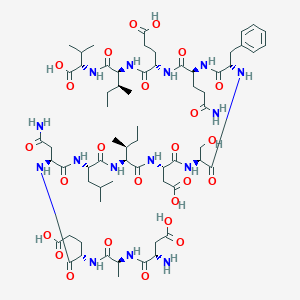
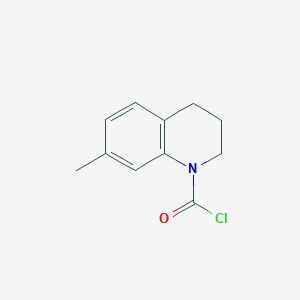
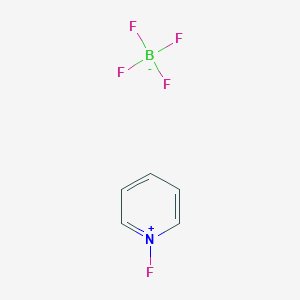

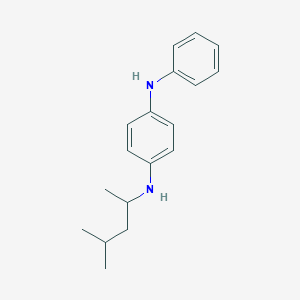
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
